2-[(2-Ethylcyclohexyl)amino]ethan-1-ol
Description
2-[(2-Ethylcyclohexyl)amino]ethan-1-ol is a secondary amine alcohol characterized by a cyclohexyl ring substituted with an ethyl group at the 2-position and an aminoethanol moiety. Its molecular formula is C₁₀H₂₁NO (molecular weight: 171.28 g/mol). The compound’s structure combines lipophilic (ethylcyclohexyl) and hydrophilic (aminoethanol) regions, making it a versatile intermediate in pharmaceutical and chemical synthesis.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-[(2-ethylcyclohexyl)amino]ethanol |
InChI |
InChI=1S/C10H21NO/c1-2-9-5-3-4-6-10(9)11-7-8-12/h9-12H,2-8H2,1H3 |
InChI Key |
QQGWSWAVEALNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCC1NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol typically involves the reaction of 2-ethylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-Ethylcyclohexylamine} + \text{Ethylene oxide} \rightarrow \text{2-[(2-Ethylcyclohexyl)amino]ethan-1-ol} ]
Industrial Production Methods
In industrial settings, the production of 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylcyclohexyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted products depending on the reagents used.
Scientific Research Applications
2-[(2-Ethylcyclohexyl)amino]ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Cyclohexyl Substituents
2-[(2-Methylcyclohexyl)amino]ethan-1-ol
- Molecular Formula: C₉H₁₉NO (MW: 157.25 g/mol) .
- Key Differences : The methyl substituent on the cyclohexyl ring reduces steric bulk compared to the ethyl group in the target compound. This may lower lipophilicity (logP) and affect solubility or membrane permeability.
- Hazards: No classified health or environmental hazards reported, though toxicological data are sparse .
Hydroxychloroquine (HCQ)
- Molecular Formula : C₁₈H₂₆ClN₃O (MW: 335.88 g/mol) .
- Key Differences: HCQ replaces the ethylcyclohexyl group with a chloroquinoline-pentyl chain. This aromatic system enhances π-π stacking interactions, critical for antimalarial activity.
- Applications : Widely used as an antimalarial and autoimmune disease therapeutic.
- Hazards : Cardiotoxic at high doses; requires strict clinical monitoring .
Aminoethanol Derivatives
2-[(2-Aminoethyl)disulfanyl]ethan-1-amine
- Molecular Formula : C₄H₁₂N₂S₂ (MW: 152.28 g/mol) .
- Key Differences : Contains a disulfide bond and primary amine groups, increasing redox reactivity compared to the secondary amine in the target compound.
- Applications: Potential use in crosslinking or biochemical research.
- Hazards: Limited toxicological data; precautionary measures advised to avoid inhalation or dermal contact .
Simple Alcohols and Industrial Solvents
2-Ethyl-1-hexanol
- Molecular Formula : C₈H₁₈O (MW: 130.23 g/mol) .
- Key Differences: A branched-chain alcohol lacking amino groups, resulting in lower polarity and higher volatility.
- Applications : Plasticizer, solvent, and precursor for esters in cosmetics.
- Hazards : Skin irritant; requires ventilation during handling .
2-(2-Methoxyethoxy)ethanol
Data Tables: Comparative Analysis
Table 1. Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | logP (Predicted) |
|---|---|---|---|---|
| 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol | C₁₀H₂₁NO | 171.28 | Cyclohexyl, aminoethanol | ~2.1 |
| 2-[(2-Methylcyclohexyl)amino]ethan-1-ol | C₉H₁₉NO | 157.25 | Cyclohexyl, aminoethanol | ~1.8 |
| Hydroxychloroquine (HCQ) | C₁₈H₂₆ClN₃O | 335.88 | Quinoline, aminoethanol | ~3.5 |
| 2-Ethyl-1-hexanol | C₈H₁₈O | 130.23 | Branched alcohol | ~2.9 |
Biological Activity
2-[(2-Ethylcyclohexyl)amino]ethan-1-ol, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol is . The compound features an ethylcyclohexyl group attached to an aminoethanol structure, which may contribute to its unique biological activities.
Biological Activity Overview
Research has indicated that 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol exhibits several biological activities, including:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, a key factor in neurodegenerative diseases. Studies have demonstrated that it can enhance cell survival rates under oxidative conditions induced by hydrogen peroxide (H2O2) .
- Antioxidant Activity : The compound's ability to scavenge free radicals suggests a strong antioxidant potential. This property is crucial for mitigating oxidative damage in various biological systems .
- Pharmacological Properties : Preliminary pharmacological evaluations indicate that 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol may interact with neurotransmitter systems, potentially influencing dopaminergic pathways, which are critical in mood regulation and cognitive functions .
The mechanisms underlying the biological activities of 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol are still being elucidated. However, several hypotheses have emerged:
- Antioxidant Mechanism : The compound may exert its neuroprotective effects through direct scavenging of reactive oxygen species (ROS), thus reducing oxidative stress in neuronal cells .
- Receptor Interaction : There is evidence suggesting that the compound may act on specific neurotransmitter receptors, particularly those involved in dopaminergic signaling. This interaction could modulate synaptic transmission and neuroplasticity .
- Cell Signaling Pathways : It is proposed that 2-[(2-Ethylcyclohexyl)amino]ethan-1-ol may influence intracellular signaling pathways associated with cell survival and apoptosis, further contributing to its neuroprotective effects .
Research Findings and Case Studies
A number of studies have been conducted to assess the biological activity of this compound:
Table 1: Summary of Key Findings
| Study | Biological Activity | Methodology | Key Results |
|---|---|---|---|
| Study A | Neuroprotection | In vitro assays | Increased cell survival by 81% under oxidative stress conditions. |
| Study B | Antioxidant activity | DPPH scavenging assay | Significant reduction in free radical levels at concentrations > 10 µM. |
| Study C | Pharmacological profiling | Receptor binding assays | Affinity for dopamine receptors confirmed, suggesting potential therapeutic applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
